molecular formula C8H12ClNO B1266490 O-(p-Methylbenzyl)hydroxylamine hydrochloride CAS No. 38936-62-8

O-(p-Methylbenzyl)hydroxylamine hydrochloride

Cat. No. B1266490
CAS RN: 38936-62-8
M. Wt: 173.64 g/mol
InChI Key: NBWBUEQJIPSFEX-UHFFFAOYSA-N
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Description

“O-(p-Methylbenzyl)hydroxylamine hydrochloride” is a chemical compound used in scientific research. It is a derivative of hydroxylamine with the hydroxyl hydrogen replaced by a methyl group . It can also be viewed as a derivative of methanol with the hydroxyl hydrogen replaced by an amino group .


Synthesis Analysis

The compound can be prepared via O-alkylation of hydroxylamine derivatives . For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .


Molecular Structure Analysis

The molecular formula of “O-(p-Methylbenzyl)hydroxylamine hydrochloride” is C7H9NO • HCl . The molecular weight is 159.61 . The structure can be represented by the SMILES string NOCC1=CC=CC=C1.Cl .


Chemical Reactions Analysis

The oxygen atom of hydroxylamines having an N-electron-withdrawing substituent acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions . The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines .


Physical And Chemical Properties Analysis

“O-(p-Methylbenzyl)hydroxylamine hydrochloride” is a crystalline solid . It is soluble in polar organic solvents and in water .

Scientific Research Applications

Electroanalytical Sensing

Hydroxylamine, a principal raw ingredient in the manufacturing of pharmaceuticals, nuclear fuel, and semiconductors, is a mutagenic and carcinogenic substance . Electrochemical methods for monitoring hydroxylamine are portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods .

Environmental Contaminant Monitoring

Hydroxylamine ranks high on the list of environmental contaminants . The advancements in electroanalysis directed toward the sensing of hydroxylamine are significant. These methods are used in real samples for the determination of hydroxylamine .

Pharmaceutical Manufacturing

Hydroxylamine is a principal raw ingredient used in the manufacturing of pharmaceuticals . It’s also a mutagenic impurity in Febuxostat, a drug used for the treatment of hyperuricemia and gout .

High-Performance Liquid Chromatography (HPLC)

A sensitive, derivatized procedure by HPLC technique was developed and validated for the determination of hydroxylamine, a mutagenic impurity at the low level in Febuxostat drug substance according to ICH guidelines .

Nuclear Fuel Production

Hydroxylamine is a key ingredient in the production of nuclear fuel . Its monitoring and control are crucial for safe and efficient production.

Semiconductor Manufacturing

In the semiconductor industry, hydroxylamine is used due to its unique properties . The ability to monitor and control its levels is vital for the manufacturing process.

Mechanism of Action

Target of Action

O-(p-Methylbenzyl)hydroxylamine hydrochloride, also known as O-(4-Methylbenzyl)hydroxylamine hydrochloride, is a compound that has been used in the synthesis of hydroxylamines and their reagents

Mode of Action

It is known to be used in the synthesis of hydroxylamines and their reagents , which suggests that it may interact with its targets to facilitate these chemical reactions.

Biochemical Pathways

Given its role in the synthesis of hydroxylamines and their reagents , it can be inferred that it may be involved in the biochemical pathways where these compounds play a role.

Result of Action

It has been noted that it can effectively treat tuberculosis and lower cholesterol levels in the blood when dissolved in bovine serum .

Action Environment

It is known to be stable in the form of a hydrochloride salt , suggesting that it may be stable under a variety of environmental conditions.

Safety and Hazards

The compound may form combustible dust concentrations in air . It may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction . It is suspected of causing cancer . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

“O-(p-Methylbenzyl)hydroxylamine hydrochloride” offers diverse applications, including organic synthesis, catalysis, and drug development. It is a valuable building block in the synthesis of various organic molecules and pharmaceuticals .

properties

IUPAC Name

O-[(4-methylphenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWBUEQJIPSFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192226
Record name Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38936-62-8
Record name Hydroxylamine, O-[(4-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38936-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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